

# An In-depth Technical Guide to the Synthesis and Characterization of Dibromoacetonitrile

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## Compound of Interest

Compound Name: **Dibromoacetonitrile**

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## Abstract

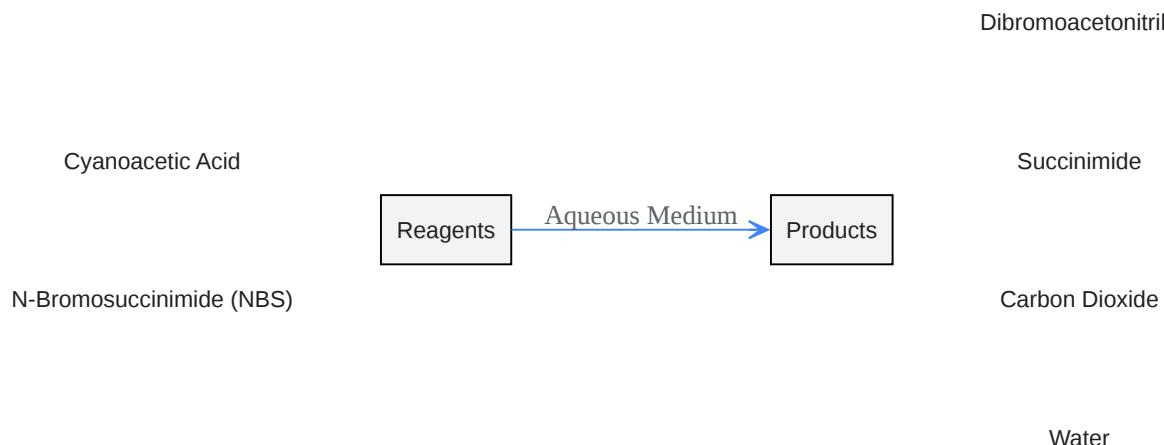
**Dibromoacetonitrile** (DBAN), a halogenated nitrile, is a compound of interest due to its prevalence as a disinfection byproduct in drinking water and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **dibromoacetonitrile**. It includes a well-established experimental protocol for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted spectroscopic analysis for its unambiguous identification and quality control. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry, as well as professionals involved in drug discovery and development where halogenated intermediates are often employed.

## Synthesis of Dibromoacetonitrile

A common and reliable method for the laboratory-scale synthesis of **dibromoacetonitrile** involves the reaction of cyanoacetic acid with N-bromosuccinimide (NBS).<sup>[1][2]</sup> This method is advantageous due to its relatively mild conditions and good yields.

## Reaction Scheme

The overall reaction can be depicted as follows:



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Caption: Reaction scheme for the synthesis of **dibromoacetonitrile**.

## Experimental Protocol

The following protocol is adapted from a procedure published in *Organic Syntheses*.<sup>[1]</sup>

### Materials:

- Cyanoacetic acid (0.75 mole)
- N-Bromosuccinimide (1.5 moles)
- Water
- Methylene chloride
- 5% Sodium hydroxide solution
- Anhydrous sodium sulfate

### Procedure:

- In a 2-liter beaker, dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 mL of cold water.
- With vigorous mechanical stirring, add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes. The reaction is slightly exothermic, and **dibromoacetonitrile** will begin to separate as a heavy oil.
- Continue stirring for about 20 minutes to complete the reaction.
- Place the beaker in an ice bath and allow it to cool for 2 hours. This will cause the succinimide byproduct to precipitate.
- Collect the precipitated succinimide by filtration through a large Büchner funnel and wash it with six 50-mL portions of methylene chloride.
- Separate the lower organic layer from the filtrate and extract the aqueous phase with two 25-mL portions of methylene chloride.
- Combine the organic layer and the extracts. Wash the combined organic phase vigorously with 50 mL of a 5% sodium hydroxide solution, followed by three 80-mL portions of water.
- Dry the organic layer over 10 g of anhydrous sodium sulfate for several hours. It is advisable to protect the solution from light by wrapping the flask with aluminum foil.[1]
- Remove the methylene chloride by distillation at atmospheric pressure, heating the distillation pot to 75°C.
- Distill the remaining colorless oil under reduced pressure. Collect the **dibromoacetonitrile** fraction at 70–72°C/20 mmHg.

Expected Yield: 112–129 g (75–87%).[1]

## Characterization of Dibromoacetonitrile

A thorough characterization is essential to confirm the identity and purity of the synthesized **dibromoacetonitrile**. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

## Physicochemical Properties

The following table summarizes the key physical and chemical properties of **dibromoacetonitrile**.

| Property   | Value                              | Reference |
|--|------------------------------------|-----------|
| Molecular Formula                                | C <sub>2</sub> HBr <sub>2</sub> N  | [3]       |
| Molecular Weight                                 | 198.84 g/mol                       | [3]       |
| Appearance                                       | Colorless to pale-yellow liquid    | [2]       |
| Odor   | Organohalide odor                  | [2]       |
| Density  | 2.369 g/cm <sup>3</sup> at 20°C    | [2]       |
| Boiling Point                                    | 169°C at 760 mmHg; 68°C at 24 mmHg | [2]       |
| Refractive Index (n <sub>D</sub> <sup>25</sup> ) | 1.540–1.542                        | [1]       |
| Solubility                                       | Slightly soluble in water          | [2]       |
| Vapor Pressure                                   | 0.3 mmHg at 25°C                   | [2]       |
| log P (Octanol/Water)                            | 0.420                              | [2]       |

## Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, allowing for structural elucidation and confirmation.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For **dibromoacetonitrile**, both <sup>1</sup>H and <sup>13</sup>C NMR are informative.

| Nucleus         | Chemical Shift<br>( $\delta$ , ppm) | Solvent                  | Multiplicity | Assignment       |
|-----------------|-------------------------------------|--------------------------|--------------|------------------|
| $^1\text{H}$    | ~6.5                                | $\text{CDCl}_3$          | Singlet      | $-\text{CHBr}_2$ |
| $^{13}\text{C}$ | ~115                                | $\text{CD}_2\text{Cl}_2$ | Singlet      | $-\text{CN}$     |
| $^{13}\text{C}$ | ~25                                 | $\text{CD}_2\text{Cl}_2$ | Singlet      | $-\text{CHBr}_2$ |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dibromoacetonitrile** exhibits characteristic absorption bands.

| Frequency (cm <sup>-1</sup> ) | Intensity | Assignment                       |
|-------------------------------|-----------|----------------------------------|
| ~2260                         | Medium    | $\text{C}\equiv\text{N}$ stretch |
| ~1220                         | Strong    | C-H bend                         |
| ~700-800                      | Strong    | C-Br stretch                     |

Data interpreted from typical values for nitriles and halogenated alkanes.

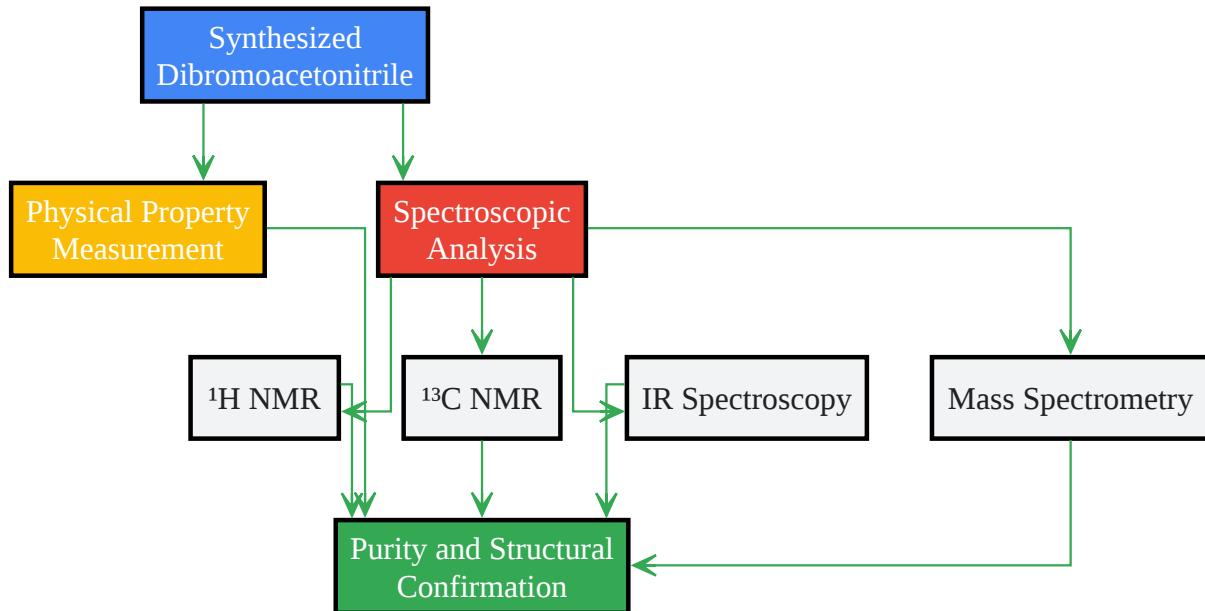
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of **dibromoacetonitrile** shows a characteristic pattern due to the isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

| m/z         | Relative Intensity | Assignment                     |
|-------------|--------------------|--------------------------------|
| 197/199/201 | Moderate           | $[\text{M}]^+$ (Molecular ion) |
| 118/120     | High               | $[\text{M-Br}]^+$              |
| 39          | High               | $[\text{CH}_2\text{N}]^+$      |

The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion and bromine-containing fragments with a ratio of approximately 1:2:1.

## Characterization Workflow

The logical flow for the characterization of synthesized **dibromoacetonitrile** is outlined below.



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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIBROMOACETONITRILE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dibromoacetonitrile | C<sub>2</sub>HBr<sub>2</sub>N | CID 18617 - PubChem [pubchem.ncbi.nlm.nih.gov]
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